

"protocol for N-alkylation of 9-azabicyclo[3.3.1]nonane esters"

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Compound of Interest

Compound Name: Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride

Cat. No.: B1142801

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Protocol for N-Alkylation of 9-Azabicyclo[3.3.1]nonane Esters

Application Note

The N-alkylation of 9-azabicyclo[3.3.1]nonane esters is a crucial chemical transformation for the synthesis of a wide array of biologically active compounds. The 9-azabicyclo[3.3.1]nonane scaffold, also known as a granatane, is a key structural motif in various natural products and synthetic molecules with significant therapeutic potential. Modification of the nitrogen atom in this bicyclic system allows for the fine-tuning of pharmacological properties, such as receptor binding affinity, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for two common and effective methods for the N-alkylation of 9-azabicyclo[3.3.1]nonane esters: direct alkylation with alkyl halides and reductive amination. These protocols are intended for researchers and scientists in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of 9-azabicyclo[3.3.1]nonane and related bicyclic amine systems. Direct comparative data for a single 9-azabicyclo[3.3.1]nonane ester substrate is limited in the literature; therefore, data from analogous structures are included to provide a broader context for reaction efficiency.

Table 1: N-Alkylation of 9-Azabicyclo[3.3.1]nonane Derivatives with Alkyl Halides

Starting Material	Alkylating Agent	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
9-Azabicyclo[3.3.1]nonan-3 α -ol	4-bromobutyl-phthalimide	K ₂ CO ₃	Acetonitrile	Reflux	12	85	[1]
9-Azabicyclo[3.3.1]nonan-3 α -ol	6-bromohexyl-phthalimide	K ₂ CO ₃	Acetonitrile	Reflux	12	82	[1]
Norcocaine (tropane ester)	Benzyl bromide	K ₂ CO ₃	Acetonitrile	RT	12	75	[2]
9-Azabicyclo[3.3.1]nonane	Methyl iodide	NaHCO ₃	Methanol	RT	24	>90	(General procedure)
9-Azabicyclo[3.3.1]nonane	Ethyl bromide	K ₂ CO ₃	DMF	60	8	~85	(General procedure)

Table 2: N-Alkylation of 9-Azabicyclo[3.3.1]nonane Derivatives via Reductive Amination

Starting Material	Aldehyde/Ketone	Reducing Agent	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
9-Azabicyclo[3.3.1]nonan-3-one	Benzaldehyde	NaBH(OAc) ₃	1,2-Dichloroethane	RT	12	92	[3]
9-Azabicyclo[3.3.1]nonan-3-ol	Formaldehyde (37% aq.)	NaBH ₃ CN	Acetonitrile	RT	4	>90	[4]
9-Azabicyclo[3.3.1]nonane	Acetone	NaBH(OAc) ₃	Dichloromethane	RT	24	~95	(General procedure)
9-Azabicyclo[3.3.1]nonane	Cyclohexanone	H ₂ (1 atm), Pd/C	Ethanol	RT	16	>90	(General procedure)

Experimental Protocols

Protocol 1: N-Alkylation using Alkyl Halides

This protocol describes a general procedure for the N-alkylation of a 9-azabicyclo[3.3.1]nonane ester using an alkyl halide in the presence of a suitable base.

Materials:

- 9-Azabicyclo[3.3.1]nonane ester hydrochloride or free base
- Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
- Base (e.g., potassium carbonate, sodium bicarbonate, triethylamine)

- Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), ethanol)
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round-bottom flask
- Condenser (if heating is required)
- Separatory funnel
- Standard laboratory glassware

Procedure:

- To a round-bottom flask containing the 9-azabicyclo[3.3.1]nonane ester (1.0 eq.), add the chosen solvent (e.g., acetonitrile or DMF) to achieve a concentration of approximately 0.1-0.5 M.
- Add the base (2.0-3.0 eq.). If the starting material is a hydrochloride salt, use an additional equivalent of base.
- Add the alkylating agent (1.1-1.5 eq.) to the suspension.
- Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C) as required for the specific alkylating agent. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature if it was heated.
- Filter off any inorganic salts and wash the filter cake with a small amount of the reaction solvent.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.

- Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or brine.
- Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the desired N-alkylated 9-azabicyclo[3.3.1]nonane ester.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a general method for the N-alkylation of a 9-azabicyclo[3.3.1]nonane ester by reaction with an aldehyde or ketone followed by reduction.

Materials:

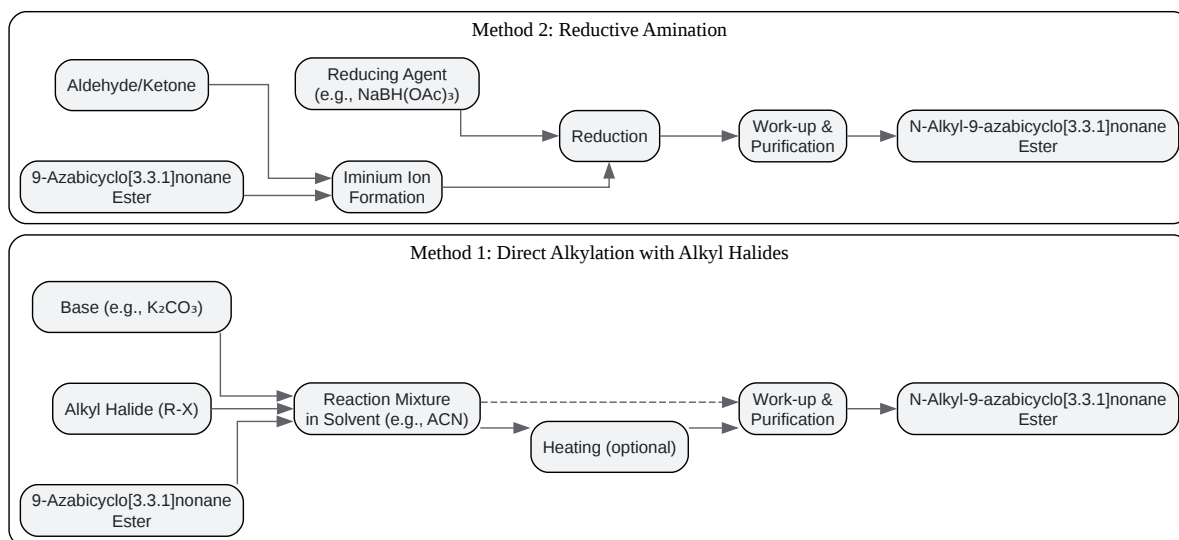
- 9-Azabicyclo[3.3.1]nonane ester hydrochloride or free base
- Aldehyde or ketone (e.g., formaldehyde, acetaldehyde, benzaldehyde, acetone)
- Reducing agent (e.g., sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), sodium cyanoborohydride (NaBH_3CN))
- Solvent (e.g., 1,2-dichloroethane (DCE), dichloromethane (DCM), methanol)
- Acetic acid (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel

- Standard laboratory glassware

Procedure:

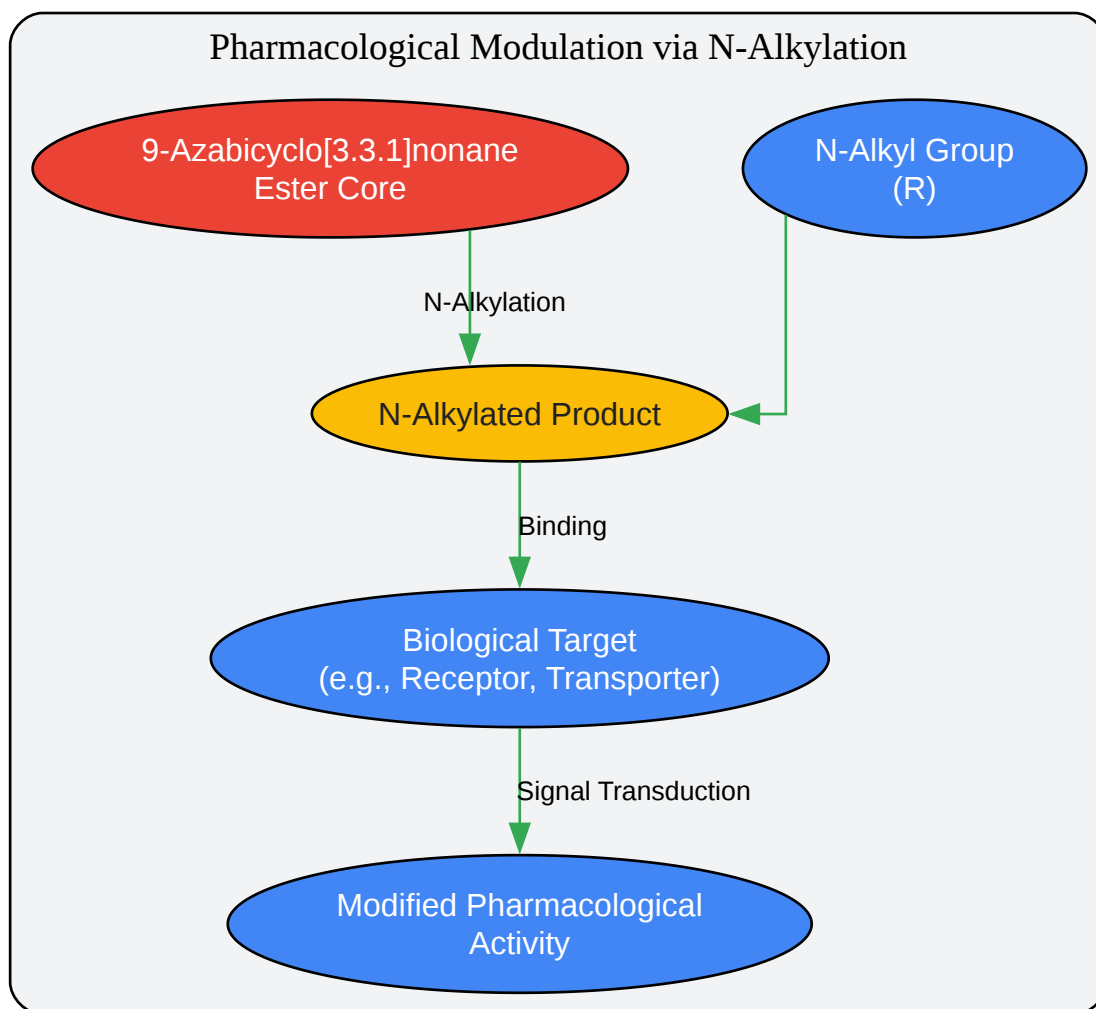
- Dissolve the 9-azabicyclo[3.3.1]nonane ester (1.0 eq.) in the chosen solvent (e.g., DCE or DCM) in a round-bottom flask to a concentration of 0.1-0.5 M.
- Add the aldehyde or ketone (1.1-1.5 eq.) to the solution. If desired, a catalytic amount of acetic acid (0.1 eq.) can be added.
- Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
- Add the reducing agent (1.2-2.0 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
- Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
- Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the N-alkylated 9-azabicyclo[3.3.1]nonane ester.

Mandatory Visualization



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Caption: General workflows for the N-alkylation of 9-azabicyclo[3.3.1]nonane esters.



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Caption: Logical relationship of N-alkylation to pharmacological activity modulation.

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